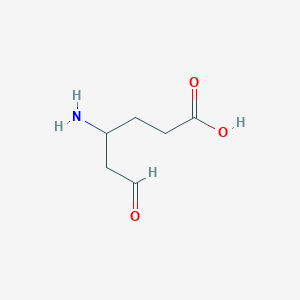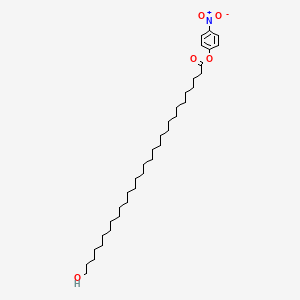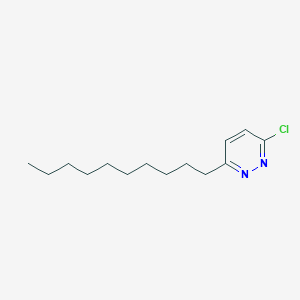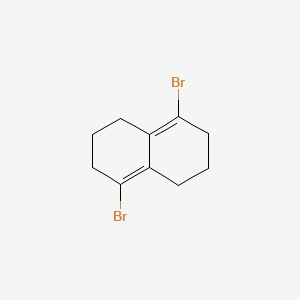
4-Amino-6-oxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-oxohexanoic acid is an organic compound with the molecular formula C6H11NO3 It is a derivative of hexanoic acid, featuring an amino group at the fourth position and a keto group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Amino-6-oxohexanoic acid can be synthesized through several methods. One common approach involves the enzymatic oxidation of 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274. This method yields 6-oxohexanoic acid with high efficiency under mild conditions, typically involving incubation at 30°C for 30 hours in a potassium phosphate buffer (pH 7.0) .
Industrial Production Methods: Industrial production of this compound often relies on the chemical synthesis from 2-hydroxycyclohexanone dimer. This process involves the use of hazardous compounds such as tetrahydrofuran as a solvent and sodium periodate as an oxidizing agent . enzymatic methods are being explored as safer and more cost-effective alternatives.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-oxohexanoic acid.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-amino-6-hydroxyhexanoic acid.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used as an oxidizing agent.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for acylation reactions.
Major Products:
Oxidation: 6-Oxohexanoic acid.
Reduction: 4-Amino-6-hydroxyhexanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Amino-6-oxohexanoic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of nylon precursors and other polymers.
Propriétés
| 138191-42-1 | |
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
4-amino-6-oxohexanoic acid |
InChI |
InChI=1S/C6H11NO3/c7-5(3-4-8)1-2-6(9)10/h4-5H,1-3,7H2,(H,9,10) |
Clé InChI |
RZSYSQBZTMRDHO-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)C(CC=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)


![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)
